N-De[2-(methylsulfonyl)ethyl] Lapatinib is a derivative of Lapatinib, a well-known small molecule inhibitor primarily targeting the epidermal growth factor receptor and human epidermal growth factor receptor 2. This compound has gained attention for its potential in cancer treatment, particularly in breast cancer. N-De[2-(methylsulfonyl)ethyl] Lapatinib is classified as a tyrosine kinase inhibitor and is recognized for its ability to interfere with cellular signaling pathways that promote tumor growth and proliferation.
The compound is derived from Lapatinib, which is synthesized through various chemical processes involving multiple intermediates. It falls under the category of anticancer agents and is specifically classified as an inhibitor of tyrosine kinases, which are critical in the regulation of cellular functions such as proliferation, differentiation, and metabolism.
The synthesis of N-De[2-(methylsulfonyl)ethyl] Lapatinib involves several key steps:
N-De[2-(methylsulfonyl)ethyl] Lapatinib has a complex molecular structure characterized by:
The molecular structure can be represented using chemical drawing software to illustrate the specific arrangement of atoms and functional groups.
N-De[2-(methylsulfonyl)ethyl] Lapatinib undergoes several chemical reactions during its synthesis:
N-De[2-(methylsulfonyl)ethyl] Lapatinib exerts its therapeutic effects primarily through:
N-De[2-(methylsulfonyl)ethyl] Lapatinib has several applications in scientific research:
N-De[2-(methylsulfonyl)ethyl] lapatinib (N-LAP) is a primary metabolite of the tyrosine kinase inhibitor lapatinib, formed through enzymatic N-dealkylation. Its molecular formula is C₂₆H₂₀ClFN₄O₂, with a molecular weight of 474.91 g/mol [5] [8]. The structural backbone comprises a quinazoline core linked to a 3-chloro-4-[(3-fluorobenzyl)oxy]phenyl group and a 5-(aminomethyl)furan-2-yl substituent (Figure 1). The absence of the 2-(methylsulfonyl)ethyl group—present in the parent lapatinib—confers distinct electronic properties, evidenced by altered fluorescence and protein-binding behavior [2].
Key spectroscopic characteristics include:
Table 1: Structural Attributes of N-LAP
Property | Value/Description |
---|---|
Core Structure | Quinazoline with aminomethylfuran and chlorophenyl groups |
Key Functional Groups | Primary amine (-NH₂), ether (-O-CH₂-), furan |
Spectral Signatures | ¹H-NMR: δ 4.15 (s, -CH₂NH₂); MS: [M+H]⁺ m/z 475 |
Stereoelectronic Effects | Planar quinazoline-furan system enhances ICT |
N-LAP is generated via biotransformation or chemical synthesis:
Phase II Metabolism: N-LAP undergoes sequential glucuronidation or sulfation. UGT1A1 is the primary hepatic enzyme responsible for N-LAP glucuronidation, while sulfotransferases (SULTs) form sulfate conjugates [6].
Table 2: Synthetic Methods for N-LAP
Method | Conditions | Yield | Key Features |
---|---|---|---|
CYP3A4/5 | Human liver microsomes, NADPH, 37°C | ~25% | Enzyme-dependent; pH 7.4 buffer |
POCl₃/MeCN | Reflux, 4 h | 85% | Scalable; excludes chromatography |
SOCl₂/Toluene | 80°C, 6 h | 78% | Anhydrous conditions; inert atmosphere |
Chemical synthesis of N-LAP requires precise parameter control to suppress impurities:
Reaction Monitoring: HPLC-MS tracks N-LAP formation (tR = 6.8 min) and detects impurities like dehalogenated analogs. Optimized conditions achieve a space-time yield of 120 g/L·day in batch reactors [9].
Table 3: Reaction Optimization Parameters
Variable | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 80–85°C | >85% yield; <5% impurities |
Catalyst (Et₃N) | 5–7 mol% | 20% increase vs. uncatalyzed |
Solvent | Acetonitrile > Toluene | 15% higher conversion |
Reaction Time | 4–6 h | Maximizes N-LAP selectivity |
N-LAP and O-LAP (debenzylated lapatinib) exhibit divergent biochemical behaviors due to structural differences:
Table 4: Comparative Properties of N-LAP and O-LAP
Property | N-LAP | O-LAP |
---|---|---|
Molecular Formula | C₂₆H₂₀ClFN₄O₂ | C₂₂H₁₈ClFN₄O₃ |
Key Modification | Loss of -CH₂CH₂SO₂CH₃ | Loss of -CH₂C₆H₅F |
HSA Binding (Kd) | 3.2 μM (strong) | >50 μM (weak) |
Metabolic Pathways | Glucuronidation, oxidation to ROS | Sulfation, AO-mediated detoxication |
Phototoxic Potential | High (membrane damage) | Negligible |
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